Barusiban is derived from modifications of oxytocin analogs, aiming to enhance its specificity and efficacy as an antagonist. It belongs to a class of drugs known as oxytocin receptor antagonists (ORAs), which include other compounds such as atosiban. Barusiban has been studied for its ability to mitigate uterine contractions and improve outcomes in various reproductive health scenarios, including in vitro fertilization protocols and the management of preterm labor .
The synthesis of Barusiban involves several intricate steps, primarily utilizing solid-phase peptide synthesis techniques. According to recent patents, the synthesis process includes:
These methods allow for precise control over the synthesis process, facilitating the production of high-purity Barusiban suitable for clinical applications.
Barusiban's molecular structure is characterized by its cyclic heptapeptide form, which consists of specific amino acid residues that confer its biological activity. The compound's formula can be represented as CHNO, indicating its complex nature.
The three-dimensional conformation of Barusiban is crucial for its binding affinity and selectivity towards the oxytocin receptor, influencing its pharmacological efficacy .
Barusiban undergoes various chemical reactions during its synthesis and in biological systems:
These reactions are fundamental to both its synthesis and therapeutic mechanisms.
Barusiban functions by selectively binding to oxytocin receptors located on target tissues such as the uterus. By blocking these receptors, Barusiban prevents oxytocin from exerting its effects, which include stimulating uterine contractions during labor.
Barusiban exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring effective delivery in clinical settings .
Barusiban has been investigated for various scientific applications:
The pursuit of effective tocolytics (labor-suppressing agents) has been central to obstetric care for premature labor management. Early oxytocin receptor antagonists emerged from the understanding that oxytocin, a key uterotonic hormone, binds to G-protein-coupled receptors in the myometrium, triggering phospholipase-C activation and calcium-mediated contractions [1]. The first-generation antagonist, Atosiban, gained European approval in the 1990s for acute preterm labor. As a mixed vasopressin V1A/oxytocin receptor antagonist, Atosiban exhibits higher affinity for V1A receptors (Ki = 4.7 nmol/L) than oxytocin receptors (Ki = 397 nmol/L) [1] [8]. This lack of selectivity limited its uterine specificity and contributed to variable clinical efficacy. While effective in reducing contractions, its short plasma half-life (0.46–0.66 hours) necessitated prolonged intravenous infusion, restricting practicality [6].
Clinical trials revealed additional limitations: A meta-analysis of 1,695 patients showed Atosiban did not significantly improve preterm delivery rates or neonatal outcomes compared to placebo [1]. Its non-selective profile also raised theoretical concerns about interference with vasopressin-mediated physiological processes, such as vascular tone and coagulation [4]. These shortcomings underscored the need for second-generation antagonists with enhanced receptor specificity, prolonged activity, and optimized pharmacokinetics.
Table 1: Pharmacological Profile of Early vs. Second-Generation Oxytocin Antagonists
Parameter | Atosiban | Barusiban |
---|---|---|
Receptor Selectivity | Mixed OT/V1A (1:1) | Highly selective OT (300:1 OT/V1A) |
Affinity for Human OT Receptor (Ki) | 81–397 nmol/L | 0.64 nmol/L |
Plasma Half-Life | 0.46–0.66 hours | 2.2–2.8 hours |
Primary Development Era | 1980s–1990s | Early 2000s |
Barusiban (FE 200440) emerged in the early 2000s as a cyclic heptapeptide engineered for superior selectivity and extended duration. Structural modifications to the peptide backbone yielded ~300-fold greater affinity for human oxytocin receptors (Ki = 0.64 nM) versus V1A receptors (Ki = 11 nM) [1] [7]. This selectivity was mechanistically attributed to its unique binding to transmembrane domains 1 and 2 of the oxytocin receptor, distinct from Atosiban’s non-competitive inhibition [1] [4].
Preclinical Advancements
Table 2: Barusiban Placental Transfer Across Species
Species | Placental Transfer Rate (%) | Key Methodology |
---|---|---|
Rabbit | ~5% | Maternal IV dosing, fetal tissue HPLC |
Cynomolgus Monkey | 9.1% | Maternal/fetal plasma LC-MS post-infusion |
Human (ex vivo) | 9.3–11.0% | Dual-perfused placental cotyledon model |
Clinical Development and Challenges
Phase II trials in women with threatened preterm labor (gestational age 28–36 weeks) yielded mixed outcomes. A randomized, double-blind study (n=163) showed no significant difference between single Barusiban boluses (0.3–10 mg) and placebo in reducing contractions or delaying delivery at 12/24/48 hours [9]. Subgroup analysis suggested efficacy correlated with baseline cervical length, highlighting patient stratification challenges [9]. Concurrently, Barusiban showed promise in assisted reproduction. In egg donors, it reduced uterine contraction frequency and amplitude during mock embryo transfers, comparable to Atosiban [1].
Current Status
Despite favorable preclinical data, Barusiban’s development stalled after Phase II. Industry disinterest in preterm birth therapeutics—a "small market" with "formidable regulatory hurdles"—contributed to this stagnation [4]. No Phase III trials are active, though its selective mechanism remains a template for future oxytocin antagonists.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: